![molecular formula C14H18N2O3 B2638493 Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate CAS No. 117652-36-5](/img/structure/B2638493.png)
Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate is a chemical compound with the CAS Number: 117652-36-5 . It has a molecular weight of 262.31 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18N2O3/c1-3-19-14(17)11-16(10-4-9-15)12-5-7-13(18-2)8-6-12/h5-8H,3-4,10-11H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate is a powder that is stored at room temperature . Its molecular formula is C14H18N2O3 and it has a molecular weight of 262.309.Scientific Research Applications
Interaction Mechanisms and Crystal Packing
Ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate is characterized by unique nonhydrogen bonding interactions, including rare N⋯π and O⋯π types, forming a simple 1-D double-column structure in its crystal packing. This compound utilizes these interactions rather than "directed" hydrogen bonding, illustrating its potential for designing materials with specific molecular arrangements (Zhang, Wu, & Zhang, 2011).
Synthetic Applications
The compound finds use in synthetic chemistry, as demonstrated by its role in the serendipitous reductive monoalkylation of ethyl (4-methoxy-3-nitrophenyl) acetate. This process, when treated with hydrogen over Pd/C in ethanol, facilitates the conversion of different nitro aryls to their corresponding secondary benzyl amino aryls in mostly good to excellent yields, showcasing its utility in synthesizing a range of substituted benzyl amino aryls (Sydnes, Kuse, & Isobe, 2008).
Chemical Synthesis and Characterization
The synthesis of novel series of α-ketoamide derivatives using OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as an additive in the carbodiimide (DIC) approach demonstrates the compound's role in enhancing reaction outcomes in terms of purity and yield. This method involves the ring opening of N-acylisatin, further illustrating the compound's versatility in organic synthesis (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).
Solution Thermodynamics and Solubility Studies
Research on the solubility and solution thermodynamics of related ethyl cyanoacetate derivatives in various organic solvents provides critical data for their purification and theoretical studies. Such studies are fundamental for understanding the dissolution process and crystallization, which are crucial for chemical process development and drug formulation (Han et al., 2016).
Antitumor Activity
The synthesis and biological evaluation of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate for its antitumor activity against certain cancer cell lines highlight the potential medicinal applications of compounds within this chemical class. This work suggests its use in developing new therapeutic agents (Liu et al., 2018).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-[N-(2-cyanoethyl)-4-methoxyanilino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-3-19-14(17)11-16(10-4-9-15)12-5-7-13(18-2)8-6-12/h5-8H,3-4,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COOMOLLAJWPFDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CCC#N)C1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.